molecular formula C11H8F3N3O3 B2387699 2-cyano-N'-[(E)-4,4,4-trifluoro-1-(2-furyl)-3-oxobutylidene]acetohydrazide CAS No. 477862-30-9

2-cyano-N'-[(E)-4,4,4-trifluoro-1-(2-furyl)-3-oxobutylidene]acetohydrazide

Cat. No. B2387699
M. Wt: 287.198
InChI Key: YZPSADHVTNKNSD-FRKPEAEDSA-N
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Description

“2-cyano-N’-[(E)-4,4,4-trifluoro-1-(2-furyl)-3-oxobutylidene]acetohydrazide” is a chemical compound with the CAS Number: 477862-30-9. It has a linear formula of C11H8F3N3O3 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H8F3N3O3/c12-11(13,14)9(18)6-7(8-2-1-5-20-8)16-17-10(19)3-4-15/h1-2,5-6,16H,3H2,(H,17,19) . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 287.2 . It’s a solid substance . More specific physical and chemical properties like melting point, boiling point, etc., are not available in the retrieved data.

Scientific Research Applications

Synthesis of Novel Heterocycles

Compounds similar to 2-cyano-N'-[(E)-4,4,4-trifluoro-1-(2-furyl)-3-oxobutylidene]acetohydrazide have been utilized as intermediates for synthesizing a range of novel heterocyclic compounds. For instance, Mahmoud et al. (2013) described the preparation of Cyano-N-(2-oxo-1,2-dihydroindol-3-ylidene)acetohydrazide and its subsequent reaction with various reagents to afford novel heterocyclic compounds, highlighting the compound's utility in heterocycle synthesis Utility of Cyano-N-(2-oxo-1,2-dihydroindol-3-ylidene)acetohydrazide in the Synthesis of Novel Heterocycles.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of derivatives. Mahmoud et al. (2017) focused on synthesizing novel dithiolane, thiophene, coumarin, and 2-pyridone derivatives using a similar compound as a key intermediate, which were then evaluated for their antimicrobial activity Synthesis and antimicrobial evaluation of some novel dithiolane, thiophene, coumarin, and 2-pyridone derivatives.

Structural Analysis and Characterization

Zhou and Ma (2012) prepared and characterized new benzohydrazone derivatives, including 2-cyano-N′-(2-chlorobenzylidene)acetohydrazide and its dimethylamino counterpart, through elemental analysis, NMR, and X-ray diffraction, showcasing the importance of structural analysis in understanding the properties of such compounds Synthesis, Characterization and Crystal Structures of 2-Cyano-N′-(2-chlorobenzylidene)acetohydrazide and 2-Cyano-N′-(4-dimethylaminobenzylidene)acetohydrazide.

Corrosion Inhibition

Gaber (2021) explored the use of a similar compound as a corrosion inhibitor for metals in acidic solutions, demonstrating its effectiveness in forming a protective layer and thus preventing corrosion Experimental and theoretical studies of 2-cyano-N-(4- morpholinobenzyldine) acetohydrazide as corrosion inhibitor for galvanized steel and 304 stainless steel in 1M H2SO4 solution.

Catalytic Activity in Oxidation Reactions

Bikas et al. (2017) reported on manganese(II) complexes involving a similar hydrazone-based ligand, demonstrating their catalytic activity in the oxidation of olefins. This study provides insights into the application of these compounds in catalysis Manganese(II) complexes of hydrazone based NNO-donor ligands and their catalytic activity in the oxidation of olefins.

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, H332 , which indicate that it may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-cyano-N-[(E)-[4,4,4-trifluoro-1-(furan-2-yl)-3-oxobutylidene]amino]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N3O3/c12-11(13,14)9(18)6-7(8-2-1-5-20-8)16-17-10(19)3-4-15/h1-2,5H,3,6H2,(H,17,19)/b16-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZPSADHVTNKNSD-FRKPEAEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=NNC(=O)CC#N)CC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C(=N/NC(=O)CC#N)/CC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-N'-[(E)-4,4,4-trifluoro-1-(2-furyl)-3-oxobutylidene]acetohydrazide

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